molecular formula C13H25NO5 B13392956 (S)-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate

(S)-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate

Cat. No.: B13392956
M. Wt: 275.34 g/mol
InChI Key: VYLKHZZDXASXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate is a compound that belongs to the class of tert-butoxycarbonyl (Boc)-protected amino acids. These compounds are widely used in organic synthesis, particularly in peptide synthesis, due to their ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Deprotection: Formation of the free amino acid.

Scientific Research Applications

(S)-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-butyl 3-(tert-butoxycarbonylamino)-4-hydroxybutanoate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a Boc-protected amino group. This combination of functional groups makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .

Properties

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)7-9(8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)

InChI Key

VYLKHZZDXASXLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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